
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Drug Metabolism
Research often investigates the pharmacokinetics (how a drug is absorbed, distributed, metabolized, and excreted in the body) and metabolism of compounds with complex structures similar to the given chemical. Studies might focus on how such compounds are processed by the body, identifying metabolic pathways and metabolites, which is crucial for drug development and safety assessment. For example, the study of L-735,524, a potent HIV-1 protease inhibitor, involved analyzing its metabolites in human urine, highlighting the importance of understanding compound metabolism in drug development (Balani et al., 1995)[https://consensus.app/papers/metabolites-l735524-potent-hiv1-protease-inhibitor-urine-balani/9de160acf565587fbca5c4ff03b44c1c/?utm_source=chatgpt].
Toxicology and Exposure Assessment
Compounds with structural similarities are examined for their toxicological effects, including potential carcinogenicity, and their presence in biological samples as part of exposure assessment. Such research is vital for evaluating the safety of chemical exposures in humans. For instance, the presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating a normal diet was studied, but not found in patients receiving parenteral alimentation, indicating dietary exposure to these compounds (Ushiyama et al., 1991)[https://consensus.app/papers/presence-heterocyclic-amines-volunteers-eating-ushiyama/9708547b01035326934923920bf74396/?utm_source=chatgpt].
Antitumor and Antivascular Effects
Research might explore the antitumor and antivascular effects of compounds, particularly those with potential as novel cancer therapeutics. The study of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in phase I clinical trials illustrates this, where DMXAA's selective disruption of tumor vasculature and induction of cytokines were evaluated for their antitumor action (Jameson et al., 2003)[https://consensus.app/papers/aspects-phase-trial-56dimethylxanthenone4acetic-acid-jameson/9fe0bd8e5c6d5c7b8f95e9b25ec158ec/?utm_source=chatgpt].
Neuropharmacology
The involvement of compounds in modulating neurotransmitter systems, including their potential as receptor antagonists or agonists, is another area of research. This includes studying the effects on learning, memory, and behavior, which could lead to the development of new treatments for neurological and psychiatric disorders. For example, the effects of mGlu1 and mGlu5 receptor antagonists on negatively reinforced learning were examined, suggesting diverse roles for these receptors in learning processes (Gravius et al., 2005)[https://consensus.app/papers/effects-mglu1-receptor-antagonists-negatively-gravius/f083697a7aa05b1fa06f49ddf9133d50/?utm_source=chatgpt].
作用機序
While the exact mechanism of action for this compound is not known, pyrimidine derivatives have been reported to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
特性
IUPAC Name |
[1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-17-6-7-18(2)20(14-17)29-22-15-21(24-16-25-22)26-12-8-19(9-13-26)23(28)27-10-4-3-5-11-27/h6-7,14-16,19H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNZWPXIUDELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)
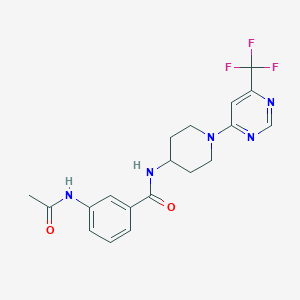
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)
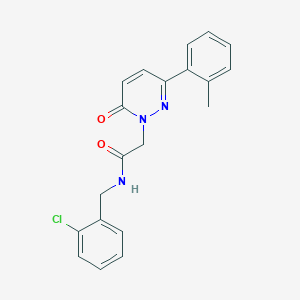
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)
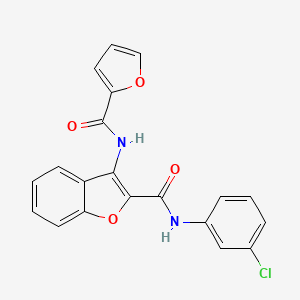
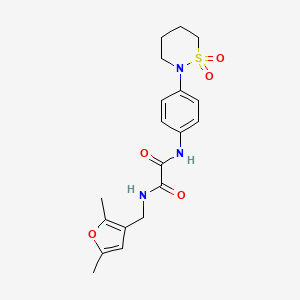
![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)
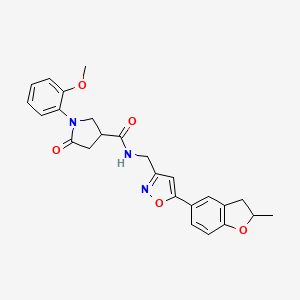
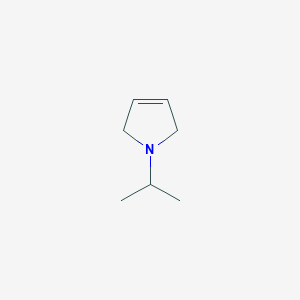
![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)